N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide
CAS No.: 942358-25-0
Cat. No.: VC21524127
Molecular Formula: C16H25NO3S
Molecular Weight: 311.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942358-25-0 |
|---|---|
| Molecular Formula | C16H25NO3S |
| Molecular Weight | 311.4g/mol |
| IUPAC Name | N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C16H25NO3S/c1-3-13-12-15(10-11-16(13)20-2)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3 |
| Standard InChI Key | SCTZPWRTRACQQC-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)OC |
| Canonical SMILES | CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)OC |
Introduction
Chemical Structure and Properties
N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide features a benzenesulfonamide core with three key functional groups: a cycloheptyl group attached to the nitrogen of the sulfonamide, an ethyl group at the 3-position of the benzene ring, and a methoxy group at the 4-position. This arrangement creates a molecule with specific chemical and physical properties that distinguish it from other sulfonamide derivatives. The compound's structure incorporates both polar and non-polar regions, potentially influencing its solubility characteristics and interaction with biological systems. The presence of the sulfonamide group (-SO₂NH-) provides a hydrogen bond donor/acceptor capability that may be significant for molecular recognition in biological contexts.
The compound is identified by its CAS registry number 942358-25-0 and has a molecular formula of C16H25NO3S. With a molecular weight of 311.4 g/mol, it falls within the range commonly associated with drug-like molecules, adhering to Lipinski's rule of five which often predicts favorable pharmacokinetic properties.
Physical and Chemical Identification
The comprehensive identification parameters for N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide are presented in the following table:
| Parameter | Value |
|---|---|
| CAS No. | 942358-25-0 |
| Molecular Formula | C16H25NO3S |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C16H25NO3S/c1-3-13-12-15(10-11-16(13)20-2)21(18,19)17-14-8-6-4-5-7-9-14/h10-12,14,17H,3-9H2,1-2H3 |
| Standard InChIKey | SCTZPWRTRACQQC-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)OC |
| PubChem Compound | 16004551 |
This compound's structural configuration is particularly noteworthy due to the specific positioning of its functional groups, which may play crucial roles in determining its reactivity patterns and potential binding interactions with biological targets.
Structure-Activity Relationship Considerations
Understanding how the structural features of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide relate to its potential biological activities requires consideration of key molecular components and their known contributions to pharmacological properties.
Key Structural Features
The sulfonamide group (-SO₂NH-) is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with biological targets through hydrogen bonding and its electronic properties. This functional group has been incorporated into numerous drugs across different therapeutic categories. The specific substitution pattern on the benzene ring of this compound creates a unique electronic environment that may influence binding selectivity to particular targets .
Research on related benzenesulfonamide compounds indicates that modifications to the aromatic substitution pattern can significantly impact biological activity. For instance, the position and nature of substituents on the benzene ring have been shown to affect parameters such as potency, selectivity, and pharmacokinetic properties in other sulfonamide-based drug candidates .
Chemical Reactivity and Stability
The chemical behavior of N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide can be predicted based on its functional groups and the known reactivity patterns of sulfonamides generally.
Reactivity Considerations
Sulfonamides are generally stable under physiological conditions, which contributes to their utility as drug molecules. The N-H bond of the sulfonamide group in N-cycloheptyl-3-ethyl-4-methoxybenzenesulfonamide is weakly acidic, allowing for potential deprotonation under basic conditions. This property has been exploited in the development of sulfonamide-based drugs to improve water solubility or to facilitate target binding.
The methoxy group at the 4-position of the benzene ring can participate in hydrogen bonding interactions and may influence the electron distribution within the aromatic system. The ethyl substituent at the 3-position primarily contributes to the compound's lipophilicity and may affect how the molecule orients in binding pockets of potential target proteins .
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